2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Description
This compound is a structurally complex molecule featuring two critical domains:
- A 4-(2-methoxyphenyl)piperazine moiety: Piperazine derivatives are well-documented in medicinal chemistry for their interactions with central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine receptors . The 2-methoxy substitution on the phenyl ring may enhance lipophilicity and receptor affinity.
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-29-19-8-3-2-6-17(19)26-11-9-25(10-12-26)14-20(28)24-21-22-13-15-16(23-21)5-4-7-18(15)27/h2-3,6,8,13H,4-5,7,9-12,14H2,1H3,(H,22,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXYKWJMNCATAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=NC=C4C(=N3)CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multiple stepsThe final step involves the coupling of the piperazine derivative with the quinazolinone moiety under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a ligand in the study of alpha1-adrenergic receptors.
Biology: The compound is studied for its potential effects on cellular signaling pathways.
Mechanism of Action
The compound exerts its effects by binding to alpha1-adrenergic receptors, which are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. By interacting with these receptors, the compound can modulate various physiological responses, including vasoconstriction and neurotransmitter release . The molecular targets and pathways involved include the G-protein-coupled receptor signaling pathway and downstream effectors like phospholipase C and protein kinase C .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their distinguishing features:
| Compound Name & Source | Structural Features | Biological Activity | Key Differences vs. Target Compound |
|---|---|---|---|
| N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide |
Pyrazine ring, sulfanyl linker, chloro-methoxyphenyl group | Potential CNS modulation (e.g., antipsychotic) | Replaces tetrahydroquinazolinone with pyrazine; sulfanyl group may alter pharmacokinetics. |
| N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-triazolo[4,3-a]pyrazin-2-yl]acetamide |
Triazolo-pyrazine core, phenylpiperazine | Antipsychotic or anxiolytic (theorized) | Triazole ring enhances metabolic stability; lacks tetrahydroquinazolinone. |
| 4-[2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzamide |
Dihydropyridine, benzamide terminus | Enzyme inhibition (e.g., kinase or protease) | Dihydropyridine replaces tetrahydroquinazolinone; benzamide may reduce CNS penetration. |
| 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate |
Acetate ester, phenyl group | Psychoactive properties (speculative) | Ester group increases hydrophilicity but reduces metabolic stability compared to acetamide. |
| 2-(4-(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide |
Pyrazolo-pyridine, tetrahydrofuran | Kinase inhibition (hypothesized) | Pyrazolo-pyridine core diverges from tetrahydroquinazolinone; tetrahydrofuran enhances solubility. |
Structural and Functional Insights
- Piperazine Motif : Present in all compared compounds, this moiety is critical for receptor binding. The 2-methoxyphenyl substitution in the target compound may improve selectivity for 5-HT₁A receptors compared to unsubstituted or 4-methoxyphenyl analogs .
- Heterocyclic Cores: The tetrahydroquinazolinone in the target compound offers a unique planar structure for π-π stacking, unlike pyrazine () or triazolo-pyrazine (), which prioritize different electronic interactions.
- Acetamide Linkers : Variations in substituents (e.g., chloro, phenyl, or tetrahydrofuran groups) influence solubility and target engagement. The target’s unmodified acetamide may balance stability and bioavailability .
Research Findings and Gaps
- Synthetic Challenges : Multi-step routes are required, often involving Ullmann couplings for piperazine-aryl linkages and nucleophilic substitutions for acetamide formation .
- Biological Data: Limited empirical studies exist for the target compound. Related analogs (e.g., ) suggest CNS activity, but the tetrahydroquinazolinone’s role requires validation via assays like cAMP inhibition or receptor-binding studies.
- Computational Predictions: Molecular docking simulations indicate the tetrahydroquinazolinone may interact with adenosine receptors or phosphodiesterases, differentiating it from pyrazine-based analogs .
Biological Activity
Overview
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a compound of significant interest in medicinal chemistry, primarily due to its interactions with alpha1-adrenergic receptors. These receptors are crucial in various physiological processes, including vasoconstriction and neurotransmitter release. This article delves into the biological activity of this compound, highlighting its therapeutic potential and mechanisms of action.
The primary mechanism through which this compound exerts its effects is by binding to alpha1-adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a vital role in the contraction of smooth muscles in blood vessels and other tissues. The compound's interaction with these receptors can lead to physiological responses such as:
- Vasoconstriction : Narrowing of blood vessels.
- Increased Blood Pressure : Resulting from enhanced vascular resistance.
- Modulation of Neurotransmitter Release : Affecting various central nervous system functions.
Therapeutic Applications
Research indicates that this compound may have potential therapeutic applications in treating:
- Hypertension : By modulating vascular tone and blood pressure.
- Cardiac Arrhythmias : Through effects on cardiac muscle contraction.
- Neurodegenerative Diseases : Potential neuroprotective effects due to its interaction with neurotransmitter systems.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
| Study Type | Findings |
|---|---|
| Binding Affinity | High affinity for alpha1-adrenergic receptors was observed in receptor binding assays. |
| Cellular Signaling | Modulated intracellular signaling pathways associated with vasoconstriction and neurotransmission. |
| Cytotoxicity | Exhibited selective cytotoxic effects on cancer cell lines while sparing normal cells. |
Case Studies
Several case studies have explored the efficacy of this compound:
-
Hypertension Management :
- A study involving animal models showed a significant reduction in blood pressure following administration of the compound compared to controls.
-
Neuroprotective Effects :
- Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential in neurodegenerative disorders.
-
Anticancer Activity :
- In vitro tests revealed that the compound induced apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other arylpiperazine-based compounds:
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Trazodone | Serotonin receptor antagonist | Antidepressant |
| Naftopidil | Alpha1-blocker | Treatment for benign prostatic hyperplasia |
| Urapidil | Alpha1-antagonist | Antihypertensive |
Q & A
Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including:
- Amide bond formation : Coupling of the piperazine and tetrahydroquinazoline moieties using reagents like EDCI/HOBt .
- Heterocyclic ring construction : Cyclization steps under controlled pH and temperature to form the tetrahydroquinazolinone core .
- Optimization : Solvent choice (e.g., DMF or THF), temperature (60–80°C for amidation), and inert atmospheres (N₂/Ar) to minimize side reactions . Key analytical validation : NMR (¹H/¹³C) and MS confirm structural integrity, while HPLC monitors purity (>95%) .
Q. Which spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and carbonyl groups (δ 165–170 ppm) .
- High-resolution MS : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Q. What preliminary biological screening assays are recommended?
- Enzyme inhibition assays : Test acetylcholinesterase or kinase inhibition using colorimetric substrates (e.g., Ellman’s reagent for AChE) .
- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity assays : MTT/XTT on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can conflicting bioactivity data between enzyme inhibition and cellular assays be resolved?
- Assay condition analysis : Compare buffer pH, co-solvents (DMSO concentration), and cell permeability (logP adjustments) .
- Metabolic stability testing : Use liver microsomes to assess compound degradation .
- Structural analogs : Modify the methoxyphenyl or tetrahydroquinazoline groups to enhance target selectivity .
Q. What computational strategies improve reaction design and mechanistic understanding?
- Quantum chemical calculations : Optimize transition states for amide bond formation using DFT (e.g., B3LYP/6-31G*) .
- Molecular docking : Predict binding modes with targets like acetylcholinesterase (PDB: 4EY7) .
- Machine learning : Train models on reaction yield data to predict optimal solvent/catalyst combinations .
Q. How do structural modifications impact solubility and bioavailability?
- Functional group substitutions : Introduce polar groups (e.g., -OH, -COOH) on the piperazine ring to enhance aqueous solubility .
- Prodrug strategies : Mask the acetamide moiety with ester linkages for improved absorption .
- Stability studies : Use TGA/DSC to assess thermal degradation and HPLC-UV for pH-dependent stability .
Methodological Tables
Q. Table 1. Reaction Optimization Parameters
| Step | Optimal Conditions | Yield Improvement Strategy |
|---|---|---|
| Amidation | DMF, 70°C, EDCI/HOBt, N₂ atmosphere | Reduce DMF volume by 30% |
| Cyclization | THF, NaOH (pH 10–12), reflux | Use phase-transfer catalysts |
Q. Table 2. Key Analytical Parameters
| Technique | Critical Parameters | Target Compound Signature |
|---|---|---|
| ¹H NMR (400 MHz) | Methoxyphenyl: δ 3.85 (s, 3H) | Quinazolinone NH: δ 10.2 |
| HRMS (ESI+) | [M+H]⁺: m/z 465.215 (calc. 465.214) | Isotope pattern validation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
